molecular formula C13H26O2 B1293801 Ethyl undecanoate CAS No. 627-90-7

Ethyl undecanoate

Cat. No. B1293801
CAS RN: 627-90-7
M. Wt: 214.34 g/mol
InChI Key: IAFQYUQIAOWKSB-UHFFFAOYSA-N
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Description

Ethyl undecanoate is a chemical compound that is part of a larger family of organic compounds known as esters. Esters are commonly formed through the reaction of an acid with an alcohol. In the case of ethyl undecanoate, the acid involved is undecanoic acid and the alcohol is ethanol. The compound is of interest due to its various applications, including its use in the synthesis of polymers and its potential role in the fragrance industry due to its pleasant odor characteristics.

Synthesis Analysis

The synthesis of ethyl undecanoate-related compounds has been explored in several studies. For instance, ethylene di-11-bromoundecanoate was synthesized as a model for the hydrophobic moiety of saturated phospholipids, demonstrating the extended hydrocarbon chains in the crystalline state . Another study involved the copolymerization of ethylene and 10-undecen-1-ol using a metallocene catalyst to create polyethylene/montmorillonite nanocomposites with enhanced structural stability . Additionally, the synthesis of ethyl α-heptadecafluoro-undecanoyloxyacrylate was performed in three steps starting from ethyl bromopyruvate and heptadecafluoro-undecanoic acid, with an overall yield of about 70% .

Molecular Structure Analysis

The molecular structure of ethyl undecanoate-related compounds has been determined through various methods. For example, the crystal structure of ethylene di-11-bromoundecanoate revealed that the hydrocarbon chains are fully extended in the crystalline state, which contrasts with the folded configurations proposed for phospholipids in biological membranes . The structure of inclusion complexes formed by syn-2,syn-7-dihydroxy-2,7-dimethyltricyclo[4.3.1.13,8]undecane with ethyl acetate also provided insights into the molecular arrangements in different solvents .

Chemical Reactions Analysis

The reactivity and chemical behavior of ethyl undecanoate and its derivatives have been studied in various reactions. For instance, the homopolymerization and copolymerization of ethyl α-heptadecafluoro-undecanoyloxyacrylate were easily carried out, and the kinetic study of these reactions allowed for the determination of reactivity ratios . Moreover, ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives were synthesized via a one-pot, multi-component reaction, showcasing the versatility of ethyl undecanoate derivatives in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical properties of ethyl undecanoate have been characterized, particularly its thermal properties. The heat capacity of ethyl undecanoate was measured, and the compound was found to crystallize in a metastable form, which slowly recrystallized to the stable crystalline state during heating. The triple-point temperature and the enthalpy of fusion were determined, providing valuable data for the understanding of its phase behavior . The olfactory properties of undecan-x-ones and their derivatives, including ethyl undecanoate, have been assessed, revealing that these compounds possess pleasant, fruity, and herbaceous odors, which can be valuable in the fragrance industry .

Safety And Hazards

Ethyl undecanoate is a highly flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . It is recommended to wash face, hands, and any exposed skin thoroughly after handling. Do not breathe dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Keep away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

ethyl undecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O2/c1-3-5-6-7-8-9-10-11-12-13(14)15-4-2/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFQYUQIAOWKSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060846
Record name Undecanoic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless liquid with a wine-like, fatty/fruity, somewhat nutty odour
Record name Ethyl undecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029552
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Ethyl undecanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/543/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

105.00 °C. @ 4.00 mm Hg
Record name Ethyl undecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029552
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in ethanol and oils, insoluble in water
Record name Ethyl undecanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/543/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.87
Record name Ethyl undecanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/543/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Ethyl undecanoate

CAS RN

627-90-7
Record name Ethyl undecanoate
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Record name Ethyl undecanoate
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Record name Undecanoic acid, ethyl ester
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Record name Undecanoic acid, ethyl ester
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Record name Ethyl undecanoate
Source European Chemicals Agency (ECHA)
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Record name ETHYL UNDECANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5223I1993
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Record name Ethyl undecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029552
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-15 °C
Record name Ethyl undecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029552
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
546
Citations
JC Van Miltenburg, HAJ Oonk - Journal of Chemical & …, 2005 - ACS Publications
… 0.9955 mol of ethyl undecanoate, leading to a purity for the ethyl undecanoate of 97.9 mol %… The corrected enthalpy of fusion of ethyl undecanoate than becomes 36.16 kJ·mol -1 . The …
Number of citations: 18 pubs.acs.org
J Yu, D Losic, M Marshall, T Böcking, JJ Gooding… - Soft Matter, 2006 - pubs.rsc.org
… The round-bottom flask was heated to 180 C for 24 h using a silicone-oil bath to prepare the ethyl undecanoate monolayer modified silicon surface. The silicon surfaces were removed …
Number of citations: 56 pubs.rsc.org
CL Cantrell, MA Zaki, A Reichley, M Sink… - Pest Management …, 2021 - Wiley Online Library
… The outlier in this evaluation is the activity of ethyl undecanoate (1b), which is not equivalent to 1. This same type of emerging trend was not present within the dodecanoate esters as …
Number of citations: 4 onlinelibrary.wiley.com
T Herraiz, G Reglero, M Herraiz, R Alonso… - … of Chromatography A, 1987 - Elsevier
… counterparts when compounds such as ethyl undecanoate and ethyl decanoate are tested. … In our case, the resolutions between ethyl decanoate and ethyl undecanoate obtained …
Number of citations: 12 www.sciencedirect.com
NS Bogatishcheva, MZ Faizullin, ED Nikitin - Russian Journal of Physical …, 2017 - Springer
… In addition, Van Miltenburg and Oonk [12] published their results from measuring the heat capacities of ethyl undecanoate and ethyl tridecanoate (which were missing in [4–6]). It is …
Number of citations: 16 link.springer.com
J Chen, F Liu, BB Ismail, W Wang, E Xu, H Pan, X Ye… - Food Chemistry, 2022 - Elsevier
… components of blood oranges during the storage of 50 d, ethyl butanoate, ethyl hexanoate, and d-limonene were regarded as flavour contribution components, and ethyl undecanoate …
Number of citations: 16 www.sciencedirect.com
T Lan, J Wang, Q Yuan, Y Lei, W Peng, M Zhang, X Li… - Food Chemistry: X, 2022 - Elsevier
… The more prominent aroma characteristics of F4 might be contributed to by its unique key aroma compound ethyl undecanoate (E34), and compared with other KFW, F4 contained …
Number of citations: 12 www.sciencedirect.com
J Yu, BS Flavel, JG Shapter - Fullerenes, Nanotubes, and Carbon …, 2008 - Taylor & Francis
… The procedure for the preparation of SWCNTs‐SAM modified silicon first involved the preparation of ethyl undecanoate SAM on silicon followed by alcohol termination of the SAM and …
Number of citations: 13 www.tandfonline.com
MS Kim, YM Choi, DK An - Tetrahedron letters, 2007 - Elsevier
… Furthermore, aliphatic esters such as ethyl caproate, ethyl undecanoate, and ethyl cyclohexanecarboxylate were smoothly reduced to the corresponding aldehydes in 81–88% yields. …
Number of citations: 57 www.sciencedirect.com
Y Li, X Luo, H Guo, J Bai, Y Xiao, Y Fu, Y Wu… - International Journal of …, 2023 - Elsevier
… fermented chili pepper include ethyl undecanoate, hexyl acetate, isoamyl acetate, ethyl caprate, methyl salicylate, linalool, and limonene, of which four (ethyl undecanoate, hexyl acetate…
Number of citations: 1 www.sciencedirect.com

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